Fmoc-O-trityl-L-homoserine Fmoc-O-trityl-L-homoserine
Brand Name: Vulcanchem
CAS No.: 111061-55-3
VCID: VC21538235
InChI: InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula: C38H33NO5
Molecular Weight: 583.7 g/mol

Fmoc-O-trityl-L-homoserine

CAS No.: 111061-55-3

VCID: VC21538235

Molecular Formula: C38H33NO5

Molecular Weight: 583.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-O-trityl-L-homoserine - 111061-55-3

Description

Fmoc-O-trityl-L-homoserine is a synthetic compound with the molecular formula C₃₈H₃₃NO₅ and a molecular weight of approximately 583.7 g/mol . It is widely used in various fields of research, including peptide synthesis, drug development, bioconjugation, and neuroscience studies.

Peptide Synthesis

Fmoc-O-trityl-L-homoserine is used as a protecting group in peptide synthesis, allowing for selective reactions without interfering with other functional groups. Its stability under various conditions makes it a preferred choice for chemists .

Drug Development

In pharmaceutical research, this compound plays a crucial role in the development of new drugs by facilitating the creation of complex peptide structures. These structures can lead to innovative therapeutic agents with enhanced stability and bioavailability .

Bioconjugation

It is used in bioconjugation processes to link biomolecules like proteins and antibodies, enhancing their functionality. This is vital for creating targeted therapies and diagnostics .

Neuroscience Research

Fmoc-O-trityl-L-homoserine is applied in studies related to neurotransmitter systems, helping researchers understand the role of homoserine in brain function and its potential implications in neurodegenerative diseases .

Custom Synthesis Services

Many contract research organizations utilize Fmoc-O-trityl-L-homoserine for custom synthesis projects, offering tailored solutions for clients in academia and industry looking to develop specific compounds efficiently .

CAS No. 111061-55-3
Product Name Fmoc-O-trityl-L-homoserine
Molecular Formula C38H33NO5
Molecular Weight 583.7 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid
Standard InChI InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1
Standard InChIKey QUTREFXHXPNEJN-DHUJRADRSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Synonyms Fmoc-O-trityl-L-homoserine;111061-55-3;Fmoc-Hse(Trt)-Oh;Fmoc-Homoser(Trt)-OH;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trityloxy)butanoicacid;Nalpha-Fmoc-O-trityl-L-homoserine;PubChem18950;96744_ALDRICH;SCHEMBL119491;AC1Q71D1;96744_FLUKA;CTK7G2381;MolPort-003-939-966;QUTREFXHXPNEJN-DHUJRADRSA-N;2025AA;ANW-74135;ZINC45329794;AKOS015896301;AM82568;RTR-002221;AK-81200;KB-52143;FT-0655148;ST51053354;Y-9882
PubChem Compound 11387678
Last Modified Aug 15 2023

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